3-(Trifluoroacetyl)oxan-2-one
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Overview
Description
3-(Trifluoroacetyl)oxan-2-one is an organic compound with the molecular formula C7H7F3O3. It is a derivative of oxan-2-one, where the oxan ring is substituted with a trifluoroacetyl group at the third position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoroacetyl)oxan-2-one typically involves the reaction of oxan-2-one with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Oxan-2-one+Trifluoroacetic anhydride→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoroacetyl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-2-one derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-2-one derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3-(Trifluoroacetyl)oxan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoroacetyl)oxan-2-one involves its interaction with specific molecular targets. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoroacetyl)oxan-4-one: Another derivative of oxan with a trifluoroacetyl group at the fourth position.
Trifluoroacetylated amino groups: Compounds with trifluoroacetyl groups attached to amino functionalities.
Uniqueness
3-(Trifluoroacetyl)oxan-2-one is unique due to its specific substitution pattern and the resulting chemical properties
Biological Activity
3-(Trifluoroacetyl)oxan-2-one, with the molecular formula C7H7F3O3, is an organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry due to its unique structural properties. The trifluoroacetyl group contributes to its reactivity and biological activity, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
This compound features a five-membered lactone structure with a trifluoroacetyl substituent. This combination imparts significant polarity and reactivity, which can influence its interactions with biological molecules.
Property | Value |
---|---|
Molecular Weight | 196.12 g/mol |
CAS Number | 183279-74-5 |
IUPAC Name | This compound |
Chemical Structure | Chemical Structure |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds containing trifluoroacetyl groups can inhibit the growth of certain bacteria and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting key metabolic pathways.
- Anticancer Activity : Preliminary research suggests that this compound may induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation.
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes that are crucial in various biochemical pathways, which could lead to therapeutic applications in treating diseases related to enzyme dysregulation.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the trifluoroacetyl group enhances the compound's ability to interact with nucleophilic sites on proteins and enzymes, leading to altered biological functions.
Case Studies
- Antimicrobial Study : In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
- Anticancer Research : A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound showed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-(Trifluoroacetyl)oxan-4-one | Lactone | Different position of trifluoroacetyl group |
Trifluoroacetylated amino acids | Amino acid derivative | Varying biological activities based on amino acid structure |
4-(Trifluoroacetyl)phenol | Aromatic compound | Exhibits distinct reactivity due to aromaticity |
Properties
IUPAC Name |
3-(2,2,2-trifluoroacetyl)oxan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O3/c8-7(9,10)5(11)4-2-1-3-13-6(4)12/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNCIRAHNUHKLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)OC1)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664194 |
Source
|
Record name | 3-(Trifluoroacetyl)oxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606491-90-1 |
Source
|
Record name | 3-(Trifluoroacetyl)oxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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